molecular formula C8H18N4O5 B10771693 NG-HydroXy-L-arginine Monoacetate

NG-HydroXy-L-arginine Monoacetate

Cat. No.: B10771693
M. Wt: 250.25 g/mol
InChI Key: VYMCYRPQICLHKC-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NG-HydroXy-L-arginine Monoacetate is a compound that plays a crucial role in the biosynthesis of nitric oxide, a vital signaling molecule in various physiological processes. It is a key intermediate in the conversion of L-arginine to nitric oxide and citrulline by nitric oxide synthase (NOS). This compound is also known for its ability to inhibit arginase, an enzyme that competes with NOS for L-arginine .

Preparation Methods

Synthetic Routes and Reaction Conditions

NG-HydroXy-L-arginine Monoacetate is synthesized through the NADPH-dependent hydroxylation of L-arginine. This reaction is catalyzed by nitric oxide synthase (NOS), resulting in the formation of NG-HydroXy-L-arginine, which can then be converted to its monoacetate form .

Industrial Production Methods

Industrial production of this compound typically involves the use of biotechnological processes, where genetically engineered microorganisms are employed to produce the compound in large quantities. These microorganisms are designed to express high levels of NOS, facilitating the efficient conversion of L-arginine to this compound .

Chemical Reactions Analysis

Types of Reactions

NG-HydroXy-L-arginine Monoacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the oxidation of this compound are nitric oxide and citrulline .

Mechanism of Action

NG-HydroXy-L-arginine Monoacetate exerts its effects primarily through its role as an intermediate in the biosynthesis of nitric oxide. The compound is formed by the NADPH-dependent hydroxylation of L-arginine, catalyzed by nitric oxide synthase (NOS). Once formed, this compound can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system . Nitric oxide then acts as a signaling molecule, regulating various physiological processes such as vasodilation, neurotransmission, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NG-HydroXy-L-arginine Monoacetate is unique due to its specific role in the biosynthesis of nitric oxide and its ability to inhibit arginase. This dual functionality makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H18N4O5

Molecular Weight

250.25 g/mol

IUPAC Name

[(1S)-4-[[amino-(hydroxyamino)methylidene]amino]-1-carboxybutyl]azanium;acetate

InChI

InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1

InChI Key

VYMCYRPQICLHKC-WCCKRBBISA-N

Isomeric SMILES

CC(=O)[O-].C(C[C@@H](C(=O)O)[NH3+])CN=C(N)NO

Canonical SMILES

CC(=O)[O-].C(CC(C(=O)O)[NH3+])CN=C(N)NO

Origin of Product

United States

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